REACTION_CXSMILES
|
[C:1]([O:10][CH3:11])(=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[OH:3].C(O)[CH2:13][CH2:14][CH3:15].[C:17]1(C)[CH:22]=CC(S(O)(=O)=O)=C[CH:18]=1>C(OCC)(=O)C>[C:1]([O:10][CH2:11][CH2:18][CH2:17][CH3:22])(=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:8][CH2:13][CH2:14][CH3:15])=[O:6])[OH:3]
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
C(C(O)CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 115° C. for 3.7 hours with a nitrogen sweep
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL three-neck flask, equipped with a magnetic stir bar
|
Type
|
EXTRACTION
|
Details
|
extracted with dilute aqueous sodium bicarbonate
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by rotary evaporation
|
Reaction Time |
3.7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)CC(=O)OCCCC)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |